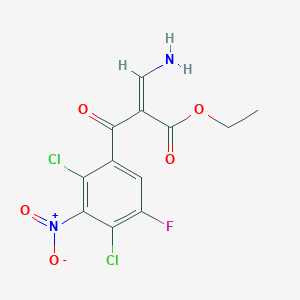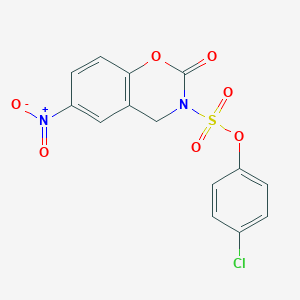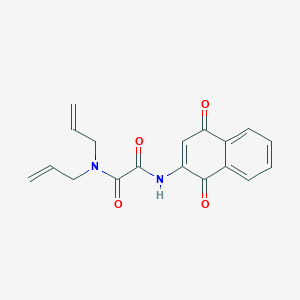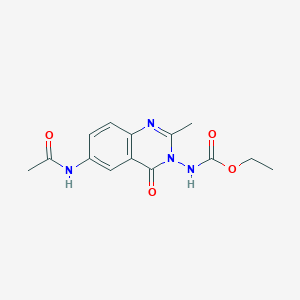
ethyl (Z)-3-amino-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “ethyl (Z)-3-amino-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)prop-2-enoate” is a chemical entity with specific properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of ethyl (Z)-3-amino-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)prop-2-enoate involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and yield of the compound. Common synthetic routes include solid-phase, gas-phase, and liquid-phase methods. Each method has its advantages and limitations, and the choice of method depends on the desired properties of the final product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for the compound. This involves optimizing the reaction conditions to ensure high yield and purity while minimizing waste and energy consumption. The use of catalysts and other reagents is common in industrial production to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: ethyl (Z)-3-amino-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)prop-2-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted products .
Scientific Research Applications
ethyl (Z)-3-amino-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)prop-2-enoate has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is used to investigate biological pathways and interactions. In medicine, this compound is explored for its potential therapeutic effects. Additionally, it has industrial applications in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of ethyl (Z)-3-amino-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the compound and the context in which it is used. The molecular targets may include enzymes, receptors, and other proteins that play a role in the biological activity of the compound .
Comparison with Similar Compounds
Similar Compounds: ethyl (Z)-3-amino-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)prop-2-enoate can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or functional groups but differ in their specific properties and applications. Examples of similar compounds include those with similar molecular weights, chemical structures, or biological activities .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties. These properties make it suitable for particular applications that may not be achievable with other similar compounds.
Properties
IUPAC Name |
ethyl (Z)-3-amino-2-(2,4-dichloro-5-fluoro-3-nitrobenzoyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2FN2O5/c1-2-22-12(19)6(4-16)11(18)5-3-7(15)9(14)10(8(5)13)17(20)21/h3-4H,2,16H2,1H3/b6-4- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCUHASZJOVMIZ-XQRVVYSFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN)C(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\N)/C(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2FN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Dimethylamino)methyl]-5-(4-methyl-5-phenyltriazol-2-yl)phenol](/img/structure/B8046117.png)
![1-N,4-N-bis[3-(aminomethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B8046118.png)


![Propan-2-yl 2-[2-[(4-chlorophenoxy)methyl]-2-hydroxy-3,3-dimethylbutyl]sulfanylacetate](/img/structure/B8046148.png)

![[4-(4-Methoxyquinazolin-2-yl)piperazin-1-yl]-(2-nitrophenyl)methanone](/img/structure/B8046160.png)

![N-[4-[1-(4-formamido-3-methylphenyl)cyclohexyl]-2-methylphenyl]formamide](/img/structure/B8046173.png)
![5-Amino-2-[(cyclohexylamino)methyl]benzenesulfonic acid](/img/structure/B8046179.png)
![N-[bis(butylsulfanyl)methylidene]methanesulfonamide](/img/structure/B8046187.png)


